5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazolidinone ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent to form the pyrazolidinone ring. The resulting compound is further reacted with 4-pyridinecarboxylic acid hydrazide to introduce the pyridine ring. Finally, the oxadiazole ring is formed through cyclization with a suitable reagent, such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethoxy-phenyl)-pyrazolidin-3-one: Shares a similar pyrazolidinone core but with different substituents on the aromatic ring.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: Contains a pyrazolo-pyridine core with additional functional groups.
Uniqueness
5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-[5-(2-butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H23N5O2/c1-2-3-12-26-18-7-5-4-6-15(18)16-13-17(24-23-16)20-22-19(25-27-20)14-8-10-21-11-9-14/h4-11,16-17,23-24H,2-3,12-13H2,1H3 |
InChI Key |
HIANVDRDAULMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2CC(NN2)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.